1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Description
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C16H17F3N4O3 and its molecular weight is 370.332. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Research
Research has explored the antioxidant properties of pyrimidine derivatives, which include compounds similar to 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea. For instance, a study by George, Sabitha, Kumar, and Ravi (2010) synthesized and evaluated the antioxidant activity of certain pyrimidine derivatives, highlighting the potential of these compounds in antioxidant-related applications (George et al., 2010).
Dimerization and Supramolecular Chemistry
The compound's relevance in supramolecular chemistry, particularly in dimerization processes, has been demonstrated. Beijer et al. (1998) found that certain ureidopyrimidones exhibit strong dimerization via hydrogen bonding, which is crucial for developing supramolecular structures (Beijer et al., 1998).
Synthetic Methodology and Chemical Transformations
Research has also focused on the synthetic methodologies involving pyrimidine and urea derivatives. For instance, Thalluri, Manne, Dev, and Mandal (2014) discussed a synthesis method for ureas demonstrating the versatility of such compounds in chemical transformations (Thalluri et al., 2014).
Interaction with Other Chemical Entities
The interaction of pyrimidine derivatives with other chemical entities, such as phenyl isocyanate and phenyl isothiocyanate, has been a subject of study. Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reaction of 4-alkoxypyrimidine 1-oxides with these compounds, providing insight into the reactivity and potential applications of such derivatives (Yamanaka et al., 1979).
Enzyme Inhibition and Potential Therapeutic Applications
The inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase by pyrimidine derivatives has been explored, suggesting potential therapeutic applications. Sujayev et al. (2016) studied the metal chelating effects and inhibition profiles of certain tetrahydropyrimidine-5-carboxylates, highlighting their biochemical significance (Sujayev et al., 2016).
Crystal Structure and DFT Studies
The crystal structure and density functional theory (DFT) studies of pyrimidine compounds, which contribute to understanding their physical and chemical properties, have been a research focus. Sun et al. (2022) conducted such a study, providing crucial information on the molecular structure and interactions of these compounds (Sun et al., 2022).
Properties
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-2-11-9-14(24)23(10-21-11)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9-10H,2,7-8H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLZJTRYAFLEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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